Boc-N-Me-Phe-OH

Vue d'ensemble

Description

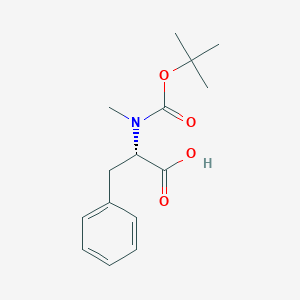

Boc-N-Me-Phe-OH, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine, is a derivative of phenylalanine. This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .

Applications De Recherche Scientifique

Boc-N-Me-Phe-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis:

Drug Discovery: The compound is used in the synthesis of peptide-based drugs and as a precursor for the development of novel therapeutic agents.

Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate specificity.

Industrial Applications: It is employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mécanisme D'action

Target of Action

Boc-N-Me-Phe-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, another amino acid, which is used in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine. Therefore, the primary targets of this compound could be the same biological systems that utilize phenylalanine and its derivatives.

Mode of Action

Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-N-Me-Phe-OH can be synthesized through a multi-step process involving the reaction of L-phenylalanine with tert-butyl dicarboxamide ester (Boc-ON). The initial reaction produces Boc-N-tert-butyl-L-phenylalanine, which is then treated with aqueous hydrochloric acid to remove the tert-butyl group, yielding the desired product . The reaction conditions typically involve ambient temperature and the use of solvents such as tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-N-Me-Phe-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction can produce fully reduced amines .

Comparaison Avec Des Composés Similaires

Boc-N-Me-Phe-OH can be compared with other similar compounds, such as:

Boc-N-Me-Ala-OH: Another Boc-protected amino acid used in peptide synthesis.

Boc-N-Me-Val-OH: Similar in structure but with a valine residue instead of phenylalanine.

Boc-Phe-OH: Lacks the N-methyl group, making it less sterically hindered.

Uniqueness

This compound is unique due to its N-methyl group, which provides steric hindrance and influences the conformational properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Activité Biologique

Boc-N-Me-Phe-OH, or N-tert-butoxycarbonyl-N-methyl-phenylalanine, is an important compound in peptide synthesis and has garnered attention for its biological activity. This article explores the synthesis, structure-activity relationships, and biological applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a Boc group and subsequent N-methylation. The following steps outline a general synthetic pathway:

- Protection of Phenylalanine : The amino acid phenylalanine is protected using the Boc group to yield Boc-Phe-OH.

- N-Methylation : The protected amino acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride, resulting in this compound.

- Deprotection : The final step involves removing the Boc group using trifluoroacetic acid (TFA) to yield the free amino acid.

Structure-Activity Relationships

This compound exhibits unique biological properties due to its structural modifications. Key findings regarding its activity include:

- Antimicrobial Activity : Research indicates that N-methylation enhances the antimicrobial potency of peptides. For instance, cyclized peptides containing N-methylated residues demonstrate improved activity against pathogenic bacteria compared to their non-methylated counterparts .

- Impact on Peptide Conformation : The presence of N-methyl groups influences the conformational rigidity of peptides, which can enhance binding interactions with biological targets. This rigidity often translates to increased selectivity and potency in pharmacological applications .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antifungal | 8 | Effective against dermatophytes |

| Cyclized this compound | Antibacterial | 4 | Enhanced activity compared to linear forms |

| Non-methylated analog | Antimicrobial | 16 | Lower activity than N-methylated variants |

Case Studies

-

Antifungal Activity Study :

A study evaluated the antifungal properties of various peptides derived from N-methylated amino acids, including this compound. Results indicated that cyclization and N-methylation significantly improved antifungal efficacy against Candida albicans and Aspergillus niger, with MIC values dropping notably compared to linear analogs . -

Antibacterial Screening :

In another investigation, a series of teixobactin analogs were synthesized incorporating this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the N-terminal position influenced antibacterial activity, with N-methylation enhancing potency against resistant strains .

Propriétés

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.